Cas no 886904-98-9 (5-(3,4-dichlorophenyl)(piperidin-1-yl)methyl-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)

5-(3,4-dichlorophenyl)(piperidin-1-yl)methyl-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol structure
886904-98-9 structure
Product Name:5-(3,4-dichlorophenyl)(piperidin-1-yl)methyl-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
CAS No:886904-98-9
MF:C18H20Cl2N4OS
MW:411.348600387573
CID:5477411
PubChem ID:18575977
Update Time:2025-05-19

5-(3,4-dichlorophenyl)(piperidin-1-yl)methyl-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Chemical and Physical Properties

Names and Identifiers

    • 5-[(3,4-dichlorophenyl)(piperidin-1-yl)methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
    • F2631-0050
    • 5-((3,4-dichlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
    • VU0491766-1
    • 5-[(3,4-dichlorophenyl)-piperidin-1-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
    • 886904-98-9
    • AKOS024664963
    • 5-(3,4-dichlorophenyl)(piperidin-1-yl)methyl-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
    • Inchi: 1S/C18H20Cl2N4OS/c1-2-14-21-18-24(22-14)17(25)16(26-18)15(23-8-4-3-5-9-23)11-6-7-12(19)13(20)10-11/h6-7,10,15,25H,2-5,8-9H2,1H3
    • InChI Key: JWNFQQOTXICVQP-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)C(C1=C(N2C(=NC(CC)=N2)S1)O)N1CCCCC1)Cl

Computed Properties

  • Exact Mass: 410.0734878g/mol
  • Monoisotopic Mass: 410.0734878g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 484
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 81.9Ų

5-(3,4-dichlorophenyl)(piperidin-1-yl)methyl-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Pricemore >>

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Additional information on 5-(3,4-dichlorophenyl)(piperidin-1-yl)methyl-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol

5-(3,4-Dichlorophenyl)(Piperidin-1-Yl)Methyl-2-Ethyl-1,2,4-Triazolo[3,2-b]1,3-Thiazol-6-Ol: A Comprehensive Overview

The compound 5-(3,4-dichlorophenyl)(piperidin-1-yl)methyl-2-ethyl-1,2,4-triazolo[3,2-b]1,3-thiazol-6-ol, with CAS No. 886904-98-9, is a complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features and potential bioactivity, making it a subject of interest for researchers exploring novel therapeutic agents.

The molecular structure of this compound comprises several key functional groups and heterocyclic rings. The presence of a triazolo-thiazole ring system suggests potential aromaticity and stability, which are often desirable properties in drug candidates. Additionally, the substitution pattern at the 5-position with a 3,4-dichlorophenyl group introduces electronic effects that could influence the compound's reactivity and selectivity in biological systems.

Recent studies have highlighted the importance of such heterocyclic compounds in drug discovery. For instance, the triazolo-thiazole core has been implicated in various pharmacological activities, including anti-inflammatory and antitumor effects. The incorporation of a piperidine moiety further enhances the molecule's flexibility and potential for hydrogen bonding interactions with biological targets.

The synthesis of this compound involves a series of well-established organic reactions. Key steps include the formation of the triazolo-thiazole ring through cyclization reactions and subsequent functionalization to introduce the dichlorophenyl and piperidine substituents. Researchers have optimized these steps to achieve high yields and purity levels necessary for bioassay testing.

In terms of biological activity, preliminary assays have demonstrated promising results. The compound exhibits moderate inhibitory activity against certain enzymes associated with inflammatory pathways. Furthermore, its ability to modulate cellular signaling pathways suggests potential applications in treating chronic inflammatory diseases.

Recent advancements in computational chemistry have also provided insights into the molecular interactions of this compound with target proteins. Molecular docking studies reveal that the dichlorophenyl group plays a critical role in stabilizing interactions within the active site of enzyme targets.

The development of analogs based on this structure is an active area of research. By modifying substituents at various positions on the molecule—such as altering the chlorine atoms or adjusting the piperidine side chain—researchers aim to enhance both potency and selectivity.

In conclusion, 5-(3,4-dichlorophenyl)(piperidin-1-yl)methyl-2-ethyl-1,2,4-triazolo[3,2-b]1,3-thiazol-6-oL represents a valuable addition to the arsenal of compounds being explored for therapeutic applications. Its unique structure and promising biological profile make it a compelling candidate for further investigation in drug discovery efforts.

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